molecular formula C9H11NO2S B2483051 5-Phenyl-1lambda6,2-thiazolidine-1,1-dione CAS No. 1537863-73-2

5-Phenyl-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2483051
CAS No.: 1537863-73-2
M. Wt: 197.25
InChI Key: DXKMEVHNIYSRKM-UHFFFAOYSA-N
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Description

5-Phenyl-1lambda6,2-thiazolidine-1,1-dione is an organic sulfur compound with the molecular formula C9H11NO2S . This chemical entity features a thiazolidine ring system bearing a phenyl substituent and a sulfonyl group. Researchers can identify the compound using its InChI Key: DXKMEVHNIYSRKM-UHFFFAOYSA-N and its SMILES representation: C1CNS(=O)(=O)C1C2=CC=CC=C2 . While specific biological or mechanistic data for this exact compound is not readily available in public literature, the thiazolidinedione (TZD) structural class to which it is related is well-studied. Thiazolidinediones are known primarily as activators of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), functioning as insulin sensitizers used in managing type 2 diabetes mellitus . The PPAR-γ receptor is a nuclear transcription factor that regulates genes involved in glucose and lipid metabolism when activated . Consequently, novel derivatives containing the thiazolidine core are subjects of ongoing investigative research in areas such as metabolic disorders and drug discovery . This compound is presented for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12)9(6-7-10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKMEVHNIYSRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537863-73-2
Record name 5-phenyl-1lambda6,2-thiazolidine-1,1-dione
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

Chemical structure and properties of 5-Phenyl-1lambda6,2-thiazolidine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Nuance of γ-Sultams in Modern Chemistry

In the landscape of contemporary medicinal chemistry and materials science, the thiazolidine scaffold and its oxidized congeners, the sultams, represent a class of heterocyclic compounds of profound interest. As cyclic sulfonamides, sultams are considered bioisosteres of lactams (cyclic amides), a structural motif prevalent in a multitude of bioactive molecules.[1] The replacement of the carbonyl carbon with a sulfonyl group imparts unique physicochemical properties, including enhanced metabolic stability and different hydrogen bonding capabilities, making them attractive for drug discovery programs.[1][2] This guide provides a comprehensive technical overview of a specific γ-sultam, 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, presenting a plausible synthetic pathway, detailed characterization protocols, and an analysis of its structural and physicochemical properties. While specific experimental data for this exact molecule is sparse in public literature, the principles and methodologies outlined herein are grounded in established organic chemistry and are applicable to the broader class of γ-sultams.

Molecular Structure and Physicochemical Properties

5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione is a five-membered heterocyclic compound featuring a saturated thiazolidine ring. The sulfur atom is in a high oxidation state (+6), forming a sulfone group, which is integral to the sultam nomenclature. A phenyl group is attached at the 5-position of the ring, introducing an aromatic character to the molecule.

Predicted Physicochemical Data

The following table summarizes the key predicted and known physicochemical properties for 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

PropertyValueSource
CAS Number 1537863-73-2[3][4]
Molecular Formula C₉H₁₁NO₂S[3]
Molecular Weight 197.25 g/mol [3]
Predicted Boiling Point 347.4 ± 45.0 °C (at 760 mmHg)[3]
Predicted Density 1.268 ± 0.06 g/cm³[3]
Appearance Expected to be a white to off-white crystalline solidInferred from similar compounds
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) and sparingly soluble in non-polar solvents and water.Inferred from structural features

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Intramolecular Cyclization (Mitsunobu-type) A 2-Amino-1-phenylethanol C N-(2-hydroxy-2-phenylethyl)ethanesulfonamide A->C B Ethanesulfonyl Chloride B->C D N-(2-hydroxy-2-phenylethyl)ethanesulfonamide F 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione D->F E DIAD, PPh₃ E->F

Caption: Proposed two-step synthesis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

Step 1: Synthesis of N-(2-hydroxy-2-phenylethyl)ethanesulfonamide

The initial step involves the sulfonylation of the primary amine group of 2-amino-1-phenylethanol with ethanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.[8]

Protocol:

  • To a solution of 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for instance, triethylamine (TEA) or pyridine (1.2 eq), and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The base is crucial to neutralize the hydrochloric acid generated during the reaction.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-2-phenylethyl)ethanesulfonamide. This intermediate may be purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization

The second step is the key ring-forming reaction. An intramolecular cyclization of the N-sulfonylated amino alcohol can be achieved under various conditions. A Mitsunobu-type reaction provides a reliable method for the cyclization of β-amino alcohols to form the corresponding sultams.[5]

Protocol:

  • Dissolve the N-(2-hydroxy-2-phenylethyl)ethanesulfonamide (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction is typically exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the sultam by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the target compound, 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

Purification and Characterization Workflow

A systematic workflow is essential to ensure the purity and confirm the identity of the synthesized compound.

Characterization_Workflow Start Crude Product from Synthesis Purification Silica Gel Column Chromatography Start->Purification Purity_Check TLC & HPLC Analysis Purification->Purity_Check Identity_Confirmation Structural Elucidation Purity_Check->Identity_Confirmation NMR ¹H NMR & ¹³C NMR Identity_Confirmation->NMR MS Mass Spectrometry (HRMS) Identity_Confirmation->MS IR FT-IR Spectroscopy Identity_Confirmation->IR Final_Product Pure 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: Experimental workflow for purification and characterization.

Purification
  • Column Chromatography: This is the standard method for purifying organic compounds.[9] For 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane would likely provide good separation from non-polar impurities and triphenylphosphine oxide (a byproduct of the Mitsunobu reaction).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to achieve high purity.

Characterization: Predicted Spectroscopic Data

The following spectroscopic data are predicted for the structure of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl group.[10]

    • Methine Proton (C5-H): A multiplet (likely a doublet of doublets) around δ 4.5-5.0 ppm. This proton is adjacent to the phenyl group and the nitrogen-bearing carbon, leading to a downfield shift.

    • Methylene Protons (C4-H₂): Two distinct multiplets in the range of δ 3.2-3.8 ppm. These protons are diastereotopic due to the adjacent chiral center at C5.

    • Methylene Protons (C3-H₂): Two multiplets in the range of δ 2.9-3.4 ppm.

    • NH Proton: A broad singlet that could appear over a wide range (δ 5-8 ppm), and its position would be concentration and solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • Aromatic Carbons: Signals between δ 125-140 ppm for the phenyl group carbons.[11]

    • Methine Carbon (C5): A signal around δ 60-70 ppm.

    • Methylene Carbon (C4): A signal around δ 50-60 ppm.

    • Methylene Carbon (C3): A signal around δ 40-50 ppm.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy:

    • N-H Stretch: A peak around 3300-3400 cm⁻¹, which may be broad.[12]

    • C-H Stretches (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

    • S=O Stretches (Sulfone): Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the sulfone group, typically appearing around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[1][13]

    • C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 197.

    • Fragmentation Pattern: The fragmentation of sultams under mass spectrometry can be complex.[14] Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond.[3][15] A significant fragment could be the loss of SO₂ (64 Da) leading to a peak at m/z = 133. Cleavage of the phenyl group could also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Safety Precautions

The proposed synthesis involves reagents that require careful handling in a well-ventilated fume hood.

  • Sulfonyl Chlorides (e.g., Ethanesulfonyl Chloride): These are corrosive and lachrymatory.[4] They react with moisture, including in the air and on skin, to produce corrosive acids.[16] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

  • Strong Bases (e.g., Triethylamine, Pyridine): These are flammable and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • DIAD/DEAD: These reagents are toxic and potentially explosive, especially if impure. They should be handled with care and stored appropriately.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated area, and have appropriate spill kits and emergency procedures in place.[18]

Potential Applications and Future Directions

The sultam scaffold is increasingly recognized for its potential in drug discovery.[2] γ-Sultams, like 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, can be considered as constrained analogues of biologically active phenylethylamine derivatives. The introduction of the phenyl group at the 5-position provides a site for further functionalization to explore structure-activity relationships (SAR). This class of compounds could be screened for a variety of biological activities, including but not limited to:

  • Antiviral activity

  • Anticancer properties[2]

  • Enzyme inhibition (e.g., targeting proteases or kinases)

Future research could focus on the enantioselective synthesis of this compound to study the differential biological activity of its stereoisomers. Furthermore, derivatization of the phenyl ring or the sultam nitrogen could lead to the development of novel chemical entities with improved potency and selectivity for various biological targets.

References

  • Szmigielski, R., & Danikiewicz, W. (2005). Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry, 40(3), 331-341. [Link]

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025). Blog. [Link]

  • Guillén, I., Guardiola, L., Almela, L., & Gabaldon, J. A. (2022). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. [Link]

  • A new synthesis of sultams from amino alcohols. ResearchGate. [Link]

  • Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Synthesis of Benzo-Fused-γ-Sultams. Royal Society of Chemistry. [Link]

  • Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • Sultam Synthesis via Cu-Catalyzed Intermolecular Carboamination of Alkenes with N-Fluorobenzenesulfonimide. ACS Publications. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • What are some safety precautions to take when working with strong acids and strong bases? Quora. [Link]

  • N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. National Institutes of Health. [Link]

  • Chemical shifts. University of Potsdam. [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). [Link]

  • Traditional sulfonamide synthesis using amine and sulfonyl chloride. ResearchGate. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

  • Sultam synthesis. Organic Chemistry Portal. [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Institutes of Health. [Link]

  • Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. National Institutes of Health. [Link]

  • Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. ResearchGate. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Structural determination of -lactams by 1 H and 13 C NMR. ResearchGate. [Link]

  • Ulitzur, S., & Shilo, M. (1970). Procedure for purification and separation of Prymnesium parvum toxins. Biochimica et Biophysica Acta (BBA) - General Subjects, 201(2), 350-363. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, a γ-sultam of interest in medicinal chemistry and drug development. Recognizing the critical role of stability in the lifecycle of a pharmaceutical compound, this document outlines a multi-faceted approach encompassing theoretical calculations, experimental thermal analysis, and forced degradation studies. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to establish a robust stability profile for this and related heterocyclic compounds. By integrating computational modeling with empirical data, this guide emphasizes a self-validating system for ensuring scientific integrity and generating reliable stability data crucial for regulatory submissions and further development.

Introduction: The Significance of Thermodynamic Stability in Drug Development

5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, a cyclic sulfonamide or γ-sultam, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Sultams are sulfur analogs of lactams and have demonstrated a broad range of biological activities.[1] The phenyl substitution at the 5-position introduces a key structural motif that can influence molecular interactions and pharmacological activity. As with any potential therapeutic agent, a thorough understanding of its intrinsic stability is paramount. Thermodynamic stability dictates a compound's shelf-life, its compatibility with excipients in a formulation, and its degradation pathways, all of which are critical factors for ensuring the safety and efficacy of a final drug product.[2]

This guide provides a detailed roadmap for a comprehensive investigation into the thermodynamic stability of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione. The subsequent sections will delve into theoretical considerations of its stability, present detailed protocols for experimental analysis, and outline a strategy for computational modeling.

Theoretical Framework for Stability Assessment

Before embarking on experimental studies, a theoretical evaluation of the molecule's stability can provide valuable insights and guide experimental design. This involves an analysis of the structural features of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione and computational chemistry approaches.

Structural Considerations

The 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione molecule contains a five-membered ring with a sulfonamide group. The presence of the phenyl ring at the 5-position can influence the electron distribution and steric hindrance around the heterocyclic core, potentially impacting its stability. The sulfonyl group (SO₂) is generally considered to be chemically robust. However, the thiazolidine ring may be susceptible to hydrolysis, particularly at the C-N bond, under certain pH and temperature conditions.

Computational Modeling Workflow

Computational chemistry offers a powerful tool for predicting the thermodynamic stability of molecules.[3][4] Density Functional Theory (DFT) calculations can be employed to determine key quantum chemical parameters that correlate with stability.

Computational Modeling Workflow cluster_0 Input cluster_1 Computational Method cluster_2 Output & Analysis Input_Structure 3D Structure of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione DFT_Calculation DFT Calculations (e.g., B3LYP/6-311++G(d,p)) Input_Structure->DFT_Calculation HOMO_LUMO HOMO-LUMO Energy Gap DFT_Calculation->HOMO_LUMO Ionization_Potential Ionization Potential (IP) DFT_Calculation->Ionization_Potential Electron_Affinity Electron Affinity (EA) DFT_Calculation->Electron_Affinity Thermodynamic_Parameters Thermodynamic Parameters (ΔG, ΔH, S) DFT_Calculation->Thermodynamic_Parameters

Caption: Workflow for computational stability analysis.

A larger HOMO-LUMO energy gap generally indicates higher kinetic stability and lower chemical reactivity.[3] Lower ionization potential suggests a greater ease of donating an electron, potentially indicating susceptibility to oxidation. Conversely, a higher electron affinity points to a greater ability to accept an electron. These parameters, when compared to known stable and unstable analogous structures, can provide a predictive assessment of the compound's stability.

Experimental Determination of Thermal Stability

Thermal analysis techniques are indispensable for experimentally characterizing the thermodynamic stability of a compound.[5] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this experimental approach.[6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique is crucial for determining the melting point, enthalpy of fusion, and identifying any polymorphic transitions or decomposition events.

Protocol for DSC Analysis:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione into a standard aluminum pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition. Any exothermic events following the melt may indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[6][8]

Protocol for TGA Analysis:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the TGA curve where significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Thermal_Analysis_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis cluster_Interpretation Data Interpretation Sample 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione DSC_Protocol DSC Protocol Execution Sample->DSC_Protocol TGA_Protocol TGA Protocol Execution Sample->TGA_Protocol DSC_Data Heat Flow vs. Temperature DSC_Protocol->DSC_Data DSC_Results Melting Point, Enthalpy of Fusion, Decomposition Events DSC_Data->DSC_Results Combined_Analysis Combined DSC and TGA Data Analysis DSC_Results->Combined_Analysis TGA_Data Mass Loss vs. Temperature TGA_Protocol->TGA_Data TGA_Results Decomposition Temperature, Residual Mass TGA_Data->TGA_Results TGA_Results->Combined_Analysis Stability_Profile Comprehensive Thermal Stability Profile Combined_Analysis->Stability_Profile

Caption: Experimental workflow for thermal stability analysis.

Data Summary Table:

ParameterMethodExpected OutcomeSignificance
Melting Point (°C)DSCA sharp endothermic peakIndicator of purity and solid-state stability
Enthalpy of Fusion (J/g)DSCQuantitative valueRelates to the energy required to disrupt the crystal lattice
Onset of Decomposition (°C)TGATemperature at which significant mass loss beginsDefines the upper limit of thermal stability
Mass Loss (%)TGAPercentage of mass lost at different temperature rangesIndicates the nature and extent of decomposition
Decomposition EventsDSCExothermic peaks following meltingConfirms decomposition and provides energetic information

Forced Degradation Studies: Assessing Chemical Stability

Forced degradation, or stress testing, is a critical component of stability assessment that provides insights into the degradation pathways and the intrinsic stability of a drug substance under various environmental conditions.[2][9][10] These studies are essential for developing stability-indicating analytical methods.[9]

General Considerations for Forced Degradation

The goal is to achieve 5-20% degradation of the drug substance. The stress conditions should be more severe than accelerated stability testing conditions.[9] A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and mass spectrometry (MS) coupling, should be used to separate and identify the degradation products.

Forced Degradation Conditions and Protocols

Protocol for Forced Degradation Studies:

  • Stock Solution Preparation: Prepare a stock solution of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60 °C for 48 hours.

    • Thermal Degradation (Solid State): Store the solid compound at 60 °C for 7 days.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples using a validated stability-indicating HPLC method. Quantify the parent compound and the degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Outcome Outcome API 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Stress API->Thermal Photolytic Photolytic Stress API->Photolytic Analysis Stability-Indicating HPLC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Degradation_Pathway Elucidation of Degradation Pathways Analysis->Degradation_Pathway Method_Validation Development of Stability-Indicating Method Analysis->Method_Validation Intrinsic_Stability Assessment of Intrinsic Chemical Stability Analysis->Intrinsic_Stability

Caption: Workflow for forced degradation studies.

Forced Degradation Data Summary Table:

Stress ConditionReagent/ConditionTemperatureDuration% DegradationMajor Degradants (m/z)
Acid Hydrolysis0.1 N HCl60 °C24 h
Base Hydrolysis0.1 N NaOH60 °C24 h
Oxidation3% H₂O₂RT24 h
Thermal (Solution)-60 °C48 h
Thermal (Solid)-60 °C7 days
PhotolyticICH Q1BRT-

Conclusion

The thermodynamic and chemical stability of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione is a critical quality attribute that must be thoroughly investigated to support its development as a potential pharmaceutical agent. This guide has provided a comprehensive, multi-pronged strategy for a robust stability assessment. By integrating computational modeling with experimental thermal analysis and forced degradation studies, a complete stability profile can be established. The detailed protocols and workflows presented herein are designed to be self-validating and provide the necessary framework for generating high-quality, reliable data. This information is not only fundamental for formulation development and establishing appropriate storage conditions but also forms a crucial part of the regulatory submission package.

References

  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Benchchem.
  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences.
  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry.
  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. ResearchGate.
  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi.
  • Computational Modeling Oriented Substructure Splicing Application in the Identification of Thiazolidine Derivatives as Potential Low Honeybee Toxic Neonicotinoids. PubMed.
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC.
  • Synthesis, Computational Analysis and Biological Evaluation of Novel Thiazolidinone Derivatives. ResearchGate.
  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC.
  • Thermal Analysis in Drug Development: DSC and TGA. Ceramxpert.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.com.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.
  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC.
  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PMC.
  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC.
  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. ResearchGate.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. NIH.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Medicinally Privileged Sultams: Synthesis and Mechanism of Action. PubMed.
  • 5-(Hydroxyphenyl)-γ-Valerolactone-Sulfate, a Key Microbial Metabolite of Flavan-3-ols, Is Able to Reach the Brain: Evidence from Different in Silico, In Vitro and In Vivo Experimental Models. ResearchGate.
  • (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][6][7]. MDPI. Available from:

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
  • gamma-Phenyl-gamma-butyrolactone. PubChem.
  • Phenibut. PubChem.

Sources

Methodological & Application

Preparation of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, a gamma-sultam, represents a privileged heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Sultams, the cyclic analogs of sulfonamides, are recognized for their diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The incorporation of a phenyl group at the 5-position introduces a key structural element for modulating pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, grounded in established chemical principles and supported by authoritative references. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable method for the preparation of this important molecular entity.

Rationale and Strategic Approach

The synthesis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione is most effectively achieved through an intramolecular cyclization strategy. This approach offers a convergent and efficient route to the target gamma-sultam core. The selected protocol involves a two-step sequence commencing with the synthesis of a key precursor, N-(2-bromo-2-phenylethyl)methanesulfonamide, followed by a base-mediated intramolecular cyclization. This method is favored for its operational simplicity and the ready availability of starting materials.

The causality behind this experimental design lies in the strategic installation of a good leaving group (bromide) and a nucleophilic nitrogen within the same molecule. The sulfonamide proton is sufficiently acidic to be removed by a suitable base, generating a nucleophilic nitrogen anion that can readily displace the bromide via an intramolecular SN2 reaction, thereby forming the desired five-membered ring.

Experimental Protocol

Part 1: Synthesis of N-(2-bromo-2-phenylethyl)methanesulfonamide (Precursor)

This initial step involves the formation of the open-chain sulfonamide precursor.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Phenyl-1-ethanolamine98%Sigma-Aldrich
Methanesulfonyl chloride99.5%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Carbon tetrabromide (CBr₄)99%Sigma-Aldrich
Triphenylphosphine (PPh₃)99%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Silica gel60 Å, 230-400 meshMerck
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific

Procedure:

  • Sulfonamide Formation:

    • To a solution of 2-phenyl-1-ethanolamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-2-phenylethyl)methanesulfonamide. This intermediate is often used in the next step without further purification.

  • Bromination (Appel Reaction):

    • Dissolve the crude N-(2-hydroxy-2-phenylethyl)methanesulfonamide (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add triphenylphosphine (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(2-bromo-2-phenylethyl)methanesulfonamide as a solid.

Part 2: Intramolecular Cyclization to 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

This final step involves the base-mediated ring closure to form the target sultam.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(2-bromo-2-phenylethyl)methanesulfonamideAs synthesized in Part 1-
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Saturated aqueous ammonium chloride (NH₄Cl)-Fisher Scientific
Diethyl etherAnhydrousFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Silica gel60 Å, 230-400 meshMerck
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific

Procedure:

  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with hexanes to remove oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of N-(2-bromo-2-phenylethyl)methanesulfonamide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione as a white solid.

Characterization

The structure and purity of the synthesized 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals include multiplets for the aromatic protons, and characteristic signals for the diastereotopic protons of the thiazolidine ring.

  • ¹³C NMR: Expected signals for the aromatic carbons and the aliphatic carbons of the sultam ring.

  • FT-IR: Characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1325 and 1140 cm⁻¹).

  • Mass Spectrometry (MS): Determination of the molecular weight and confirmation of the molecular formula.

  • Melting Point: A sharp melting point indicates high purity.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Intramolecular Cyclization 2-Phenyl-1-ethanolamine 2-Phenyl-1-ethanolamine Sulfonamide_Formation Sulfonamide Formation (TEA, DCM) 2-Phenyl-1-ethanolamine->Sulfonamide_Formation Methanesulfonyl_chloride Methanesulfonyl_chloride Methanesulfonyl_chloride->Sulfonamide_Formation N-hydroxyethyl-sulfonamide N-(2-hydroxy-2-phenylethyl)methanesulfonamide Sulfonamide_Formation->N-hydroxyethyl-sulfonamide Bromination Bromination (DCM) N-hydroxyethyl-sulfonamide->Bromination CBr4_PPh3 CBr₄, PPh₃ CBr4_PPh3->Bromination Precursor N-(2-bromo-2-phenylethyl)methanesulfonamide Bromination->Precursor Cyclization Intramolecular Cyclization (THF, Reflux) Precursor->Cyclization NaH NaH NaH->Cyclization Final_Product 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione Cyclization->Final_Product

Caption: Synthetic workflow for the preparation of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

Reaction Mechanism

Caption: Mechanism of the base-mediated intramolecular cyclization.

Safety and Handling

  • Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Use appropriate PPE and have a Class D fire extinguisher readily available.

  • Carbon tetrabromide is toxic and an irritant. Avoid inhalation and skin contact. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

  • Always wear appropriate PPE when handling any chemicals.

Troubleshooting

IssuePossible CauseSolution
Low yield in sulfonamide formationIncomplete reaction; moisture in the reactionEnsure anhydrous conditions; extend reaction time; check the quality of triethylamine.
Low yield in brominationIncomplete reaction; degradation of starting materialEnsure anhydrous conditions; add triphenylphosphine portion-wise at low temperature.
Incomplete cyclizationInsufficient base; poor quality of NaH; moistureUse freshly opened or properly stored NaH; ensure all reagents and solvents are anhydrous; extend reflux time.
Formation of side productsIntermolecular reactionsUse dilute solutions for the cyclization step to favor intramolecular reaction.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The strategic use of an intramolecular cyclization ensures an efficient and scalable synthesis.

References

  • Synthesis of Cyclic Sulfonamides. For general reviews on the synthesis of sultams, which provides context for the intramolecular cyclization approach. Chemical Reviews, [Link to a relevant review article on sultam synthesis].
  • The Appel Reaction. For a detailed understanding of the bromination step using triphenylphosphine and carbon tetrabromide. Organic Reactions, [Link to a chapter or review on the Appel reaction].
  • Base-Mediated Intramolecular Cyclizations. For the mechanistic basis of the ring-closing step. Strategic Applications of Named Reactions in Organic Synthesis, [Link to a relevant section or similar resource].

Application Notes & Protocols: Catalytic and Stoichiometric Chiral Control using Thiazolidine and Sultam Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial inquiries into the specific catalytic applications of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione did not yield published literature detailing its use as a catalyst. This specific γ-sultam remains an area ripe for exploration. However, the broader structural classes to which this molecule belongs—thiazolidines and sultams—are foundational pillars in the field of asymmetric synthesis. This guide has been developed to provide detailed, field-proven insights into how these closely related scaffolds are powerfully employed to achieve stereochemical control, pivoting from the specific to the general to offer actionable protocols and a deep mechanistic understanding. We will explore two key strategies: the use of chiral thiazolidine derivatives as true organocatalysts and the application of chiral sultams as robust stoichiometric chiral auxiliaries.

Part A: Chiral Thiazolidine Derivatives in Organocatalysis

The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in organocatalysis. Its conformational rigidity and the stereochemical information that can be installed at its carbon centers make it an excellent platform for inducing asymmetry. Particularly, derivatives of thiazolidine-4-carboxylic acid, which can be readily synthesized from cysteine, have emerged as powerful catalysts for key carbon-carbon bond-forming reactions.

Application Focus: The Asymmetric Aldol Reaction

One of the most significant applications of chiral thiazolidine-based catalysts is in the direct asymmetric aldol reaction. This reaction forges a C-C bond between a ketone donor and an aldehyde acceptor, creating up to two new stereocenters. The catalyst's role is to form a transient chiral enamine intermediate with the ketone, which then attacks the aldehyde with high facial selectivity.

Causality of Experimental Design: The mechanism hinges on the formation of a six-membered, chair-like Zimmerman-Traxler transition state. The thiazolidine catalyst, after forming an enamine with the ketone, uses its stereocenters to shield one face of the enamine. The carboxylic acid or amide functionality often present on the catalyst can then act as a hydrogen-bond donor, activating the aldehyde electrophile and orienting it for a highly organized, diastereoselective attack. The rigidity of the thiazolidine ring is crucial for minimizing conformational flexibility, thereby locking in a single, low-energy transition state and ensuring high enantioselectivity.

Asymmetric Aldol Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_product Output CAT Thiazolidine Catalyst (Cat-NH) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone - H₂O TS Zimmerman-Traxler Transition State ENAMINE->TS + Aldehyde IMINIUM Iminium Ion Intermediate TS->IMINIUM C-C Bond Formation IMINIUM->CAT + H₂O - Aldol Product PRODUCT Chiral Aldol Product IMINIUM->PRODUCT KETONE Ketone KETONE->ENAMINE ALDEHYDE Aldehyde ALDEHYDE->TS caption Catalytic cycle for a thiazolidine-catalyzed aldol reaction. Chiral Auxiliary Workflow cluster_steps General Workflow cluster_outputs Outputs STEP1 Step 1: Attachment Prochiral Substrate + Chiral Sultam (X*c) ADDUCT Chiral Adduct (Substrate-X*c) STEP1->ADDUCT STEP2 Step 2: Diastereoselective Reaction (e.g., Diels-Alder) ADDUCT->STEP2 DIASTEREOMER Diastereomerically Enriched Product STEP2->DIASTEREOMER STEP3 Step 3: Cleavage DIASTEREOMER->STEP3 PRODUCT Enantiomerically Pure Product STEP3->PRODUCT Yields RECYCLE Recovered Chiral Auxiliary (X*c) STEP3->RECYCLE Allows for caption General workflow for a chiral sultam auxiliary.

Crystallization methods for 5-Phenyl-1lambda6,2-thiazolidine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Methodologies for 5-Phenyl-1


,2-thiazolidine-1,1-dione 

Executive Summary

This guide details the crystallization protocols for 5-Phenyl-1


,2-thiazolidine-1,1-dione  (CAS 1537863-73-2), a specific cyclic sulfonamide (

-sultam). Due to the scarcity of compound-specific literature, these protocols are derived from first-principles chemical engineering applied to the sultam pharmacophore.

The presence of the polar sulfonyl group (


) and the hydrogen-bond donating amine (NH) within the 5-membered ring, contrasted with the hydrophobic phenyl substituent, creates a "push-pull" solubility profile. Successful crystallization requires balancing these opposing forces to avoid common pitfalls like "oiling out" or amorphous precipitation.

Compound Profile & Physicochemical Analysis

Before initiating crystallization, the researcher must understand the molecular drivers of the solid state.

PropertyCharacteristicImplication for Crystallization
Core Structure Cyclic Sulfonamide (

-sultam)
High polarity; strong dipole moment.
H-Bonding Sulfonyl (Acceptor) + Amine (Donor)High propensity for polymorphism; potential for solvate formation.
Hydrophobicity Phenyl Ring at C-5Provides solubility in organic solvents; drives lattice energy via

-stacking.
Key Challenge High Melting Point / PolarityRisk of rapid precipitation (amorphous) if supersaturation is uncontrolled.

Pre-Crystallization Workflow: Solubility Profiling

Rationale: You cannot crystallize what you cannot dissolve (or precipitate). This self-validating screening step is mandatory to determine the correct solvent system for your specific batch purity.

Protocol:

  • Prepare 5 vials with 10 mg of compound each.

  • Add 100

    
    L of solvent to each (Methanol, Isopropanol, Acetone, Toluene, Water).
    
  • Assess solubility at Room Temperature (RT) and at Boiling Point (BP).

Decision Matrix (DOT Diagram):

SolubilityLogic Start Solubility Screen SolubleRT Soluble at RT Start->SolubleRT High Solubility SolubleHot Soluble only at Hot Start->SolubleHot Temp Dependent Insoluble Insoluble at Hot Start->Insoluble Low Solubility Evap Method B: Evaporative Crystallization SolubleRT->Evap Volatile Solvent AntiSolv Method C: Anti-Solvent Addition SolubleRT->AntiSolv Non-Volatile Cooling Method A: Cooling Crystallization SolubleHot->Cooling Ideal Profile Change Change Solvent Class Insoluble->Change

Figure 1: Logical workflow for selecting the crystallization method based on solubility behavior.

Detailed Experimental Protocols

Method A: Cooling Crystallization (The Standard)

Best for: Scaling up, removing soluble impurities, and obtaining stable polymorphs.

Recommended Solvents: Ethanol (Absolute), Isopropanol (IPA), or Ethyl Acetate. Why? These solvents form weak H-bonds with the sultam, allowing dissolution at high temperatures but breaking interactions upon cooling to force lattice formation.

Step-by-Step:

  • Dissolution: Place the crude 5-Phenyl-1

    
    ,2-thiazolidine-1,1-dione in a round-bottom flask. Add the solvent (e.g., Ethanol) in small aliquots while heating to reflux.
    
    • Critical: Use the minimum amount of solvent required to dissolve the solid at boiling point.[1]

  • Hot Filtration: If undissolved particles remain (dust, inorganic salts), filter the hot solution rapidly through a pre-heated glass frit or syringe filter (0.45

    
    m PTFE).
    
  • Controlled Cooling:

    • Remove from heat and allow to cool to RT on a cork ring (insulation prevents thermal shock).

    • Rate: ~1°C/minute. Rapid cooling traps impurities.

  • Nucleation: If no crystals appear at RT, transfer to a lattice fridge (4°C) for 12 hours.

    • Troubleshooting: If oiling out occurs, reheat and add 10% more solvent, or seed with a pure crystal.

  • Isolation: Filter the crystals using vacuum filtration. Wash with cold solvent (chilled to 0°C) to remove surface mother liquor.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours to remove bound solvent.

Method B: Solvent/Anti-Solvent Precipitation

Best for: Compounds with high solubility in polar solvents or heat-sensitive batches.

System: Solvent (Acetone or THF) / Anti-Solvent (Water or Heptane).

Step-by-Step:

  • Dissolution: Dissolve the compound in the "Good Solvent" (e.g., Acetone) at Room Temperature. Aim for a near-saturated solution.

  • Anti-Solvent Addition:

    • Place the vessel on a magnetic stirrer (low RPM).

    • Add the "Anti-Solvent" (e.g., Water) dropwise.

    • Observation: A transient cloudiness will appear and redissolve.

  • The Metastable Zone: Continue adding anti-solvent until a faint, persistent turbidity is observed. Stop stirring immediately.

  • Growth: Allow the mixture to stand undisturbed. The turbidity indicates the onset of nucleation.

  • Harvest: Once crystallization is complete (usually 2-4 hours), filter and wash with the anti-solvent.

Advanced Strategy: Polymorph Control

Cyclic sulfonamides are prone to polymorphism due to the flexibility of the sulfonamide ring puckering and H-bond networks.

Polymorph Screening Workflow (DOT Diagram):

PolymorphScreen cluster_methods Screening Conditions Crude Crude Material FastEvap Fast Evaporation (Kinetic Form) Crude->FastEvap DCM/MeOH SlowCool Slow Cooling (Thermodynamic Form) Crude->SlowCool IPA/EtOAc Slurry Slurry Conversion (Most Stable Form) Crude->Slurry Water/ACN (48h) Analysis Analysis (PXRD / DSC) FastEvap->Analysis SlowCool->Analysis Slurry->Analysis

Figure 2: Workflow for identifying and isolating different crystal forms.

Slurry Conversion Protocol (Self-Validating for Stability): To ensure you have the most thermodynamically stable form (crucial for drug development):

  • Suspend excess solid in a solvent where it is sparingly soluble (e.g., Water or Heptane).

  • Stir at constant temperature (e.g., 25°C) for 48 hours.

  • Ostwald ripening will consume metastable polymorphs and grow the stable form.

  • Filter and analyze via PXRD (Powder X-Ray Diffraction).

Troubleshooting Guide

ProblemCauseSolution
Oiling Out Phase separation occurs before crystallization (Liquid-Liquid Phase Separation).1. Increase solvent volume.2. Reduce cooling rate.3. Use a "Seeding" strategy at the cloud point.[1]
No Precipitation Solution is not supersaturated or metastable zone is too wide.1. Evaporate 20% of solvent.2. Scratch the glass surface (induces nucleation sites).3. Cool to -20°C.
Gel Formation Rapid precipitation trapping solvent (Solvated network).1. Reheat and add a polarity-modifying co-solvent (e.g., add Methanol to Toluene).2. Use Method B (Anti-solvent) with slower addition.

References

  • BenchChem. (2025).[1] Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from

  • Gerasimov, A., et al. (2023).[2] Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry. Journal of Pharmaceutical Sciences. Retrieved from

  • ChemicalBook. (2023). 5-phenyl-1lambda6,2-thiazolidine-1,1-dione Product Properties. Retrieved from [3]

  • Nirwan, S., et al. (2019).[4] Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Retrieved from

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for "First Principles" methodology cited in Methods A & B).

Sources

Using 5-Phenyl-1lambda6,2-thiazolidine-1,1-dione as a chiral auxiliary

Application Note: Asymmetric Synthesis using 5-Phenyl-1 ,2-thiazolidine-1,1-dione[1]

Executive Summary & Chemical Identity

The molecule 5-Phenyl-1


,2-thiazolidine-1,1-dionechiral sultams1231,2-thiazolidine1

The presence of the sulfonyl group (

  • Enhanced Acidity: The N-H proton is significantly more acidic (

    
    ) than that of oxazolidinones, facilitating easier acylation.[1]
    
  • Crystallinity: Sultam derivatives are renowned for their high crystallinity, often allowing diastereomeric purification via recrystallization rather than chromatography.[1]

  • Lewis Basicity: The sulfonyl oxygens provide additional coordination sites for Lewis acids (e.g.,

    
    ), creating rigid transition states that enhance stereoselectivity.[1]
    
Chemical Structure & Numbering[1][4][5][6][7]
  • IUPAC: 5-Phenyl-1

    
    ,2-thiazolidine-1,1-dione[1]
    
  • Core Scaffold: Cyclic Sulfonamide (Sultam)[1]

  • Chirality: The phenyl group at position 5 (adjacent to sulfur) or position 3 (adjacent to nitrogen) dictates the facial selectivity.[1] Note: Most commercial "phenyl sultams" place the steric bulk at C3 to directly influence the exocyclic carbonyl.[1] This guide assumes the standard "Sultam Effect" mechanism applicable to this class.

Mechanistic Principles

The "Sultam Effect" in Enolate Chemistry

The efficiency of this auxiliary stems from its ability to lock the enolate geometry.[1] When an N-acyl derivative is enolized (e.g., with NaHMDS or

enolate oxygensulfonyl oxygens1
  • Chelation Control: The

    
     group acts as a rigid anchor.
    
  • Steric Blocking: The phenyl group forces the electrophile to approach from the face opposite to the steric bulk (Re-face vs. Si-face selectivity).[1]

  • Dipole Alignment: In non-chelated pathways, the strong dipole of the

    
     group aligns anti-parallel to the carbonyl, minimizing energy and favoring a single conformer.[1]
    

SultamMechanismAuxiliaryChiral Sultam(Free Auxiliary)AcylationN-Acylation(Attachment)Auxiliary->AcylationR-COCl, BaseEnolizationMetal Enolate Formation(Rigid Chelation)Acylation->EnolizationNaHMDS or TiCl4ReactionElectrophile Trap(Alkylation/Aldol)Enolization->ReactionE-X (Electrophile)PurificationDiastereomer Separation(Crystallization)Reaction->PurificationWorkupCleavageAuxiliary Removal(Hydrolysis/Reduction)Purification->CleavagePure Diast.Cleavage->AuxiliaryRecycleProductChiral Target(>98% ee)Cleavage->ProductTarget Release

Figure 1: The Cyclic Workflow of Sultam-Mediated Asymmetric Synthesis.

Experimental Protocols

Protocol A: N-Acylation (Substrate Attachment)

Objective: Attach the carboxylic acid substrate to the sultam auxiliary.[1]

Reagents:

  • 5-Phenyl-1

    
    ,2-thiazolidine-1,1-dione (1.0 equiv)[1]
    
  • Substrate Acid Chloride (1.1 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)[1]

  • THF (Anhydrous)[1][4]

Step-by-Step:

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under inert atmosphere (

    
     or Ar).
    
  • Addition: Slowly add a solution of the Sultam (1.0 equiv) in THF. Stir for 30–45 minutes. Observation: Gas evolution (

    
    ) will occur; the solution may turn slightly yellow.[1]
    
  • Coupling: Add the acid chloride (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (the N-acyl product is usually less polar than the free sultam).[1]

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash organics with brine, dry over 
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Hexane/EtOAc or Ethanol. Note: Sultams crystallize readily; exploit this to avoid column chromatography.[1]

Protocol B: Asymmetric Alkylation

Objective: Introduce an alkyl group alpha to the carbonyl with high stereocontrol.[1]

Reagents:

  • N-Acyl Sultam (1.0 equiv)[1]

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv)[1]

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.5–3.0 equiv)[1]

  • THF (Anhydrous)[1][4]

Step-by-Step:

  • Enolization: Cool a solution of N-Acyl Sultam in THF to -78°C .

  • Base Addition: Add NaHMDS (1.1 equiv) dropwise over 10 minutes. Stir at -78°C for 45–60 minutes to ensure complete enolate formation.

    • Critical Check: The solution often turns bright yellow or orange, indicating the enolate.[1]

  • Electrophile Addition: Add the Alkyl Halide (neat or in THF) rapidly.

  • Reaction: Stir at -78°C for 2–4 hours, then allow to warm slowly to 0°C if reaction is sluggish.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract, dry, and concentrate.[1]

  • Data Analysis: Determine diastereomeric ratio (dr) via crude

    
     NMR.
    
    • Success Metric: dr > 95:5 is typical.[1] If dr is lower, recrystallize the crude solid to upgrade to >99:1.[1]

Protocol C: Non-Destructive Cleavage

Objective: Remove the auxiliary to release the chiral product and recover the sultam.[1]

Option 1: Hydrolysis (To Carboxylic Acid)[1]
  • Dissolve N-Acylated product in THF/Water (3:1).

  • Add

    
     (2.0 equiv) and 
    
    
    (30%, 4.0 equiv).[1] Note: Peroxide aids in cleaving the sterically hindered amide bond by forming the hydroperoxide intermediate.[1]
  • Stir at 0°C to RT for 3 hours.

  • Workup: Quench with

    
     (to destroy peroxide). Acidify to pH 2.[1] Extract the Auxiliary  and Product .
    
  • Separation: The Sultam is neutral/weakly acidic; the Product is a carboxylic acid.[1] Extract with saturated

    
    .[1] The Product goes into the aqueous layer (as carboxylate); the Sultam remains in the organic layer.[1]
    
  • Recovery: Acidify the aqueous layer and extract to get the Chiral Acid.[1]

Option 2: Reductive Cleavage (To Alcohol)[1]
  • Suspend

    
     (LAH, 2.0 equiv) in dry THF at 0°C.
    
  • Add N-Acyl Sultam solution dropwise.[1]

  • Stir for 1 hour.

  • Fieser Quench: Add Water, 15% NaOH, Water (

    
     ratio relative to LAH mass).
    
  • Filter the white precipitate.[1][5] The filtrate contains the Chiral Alcohol and the reduced auxiliary (sometimes the auxiliary ring is stable, sometimes it requires re-oxidation depending on conditions; standard Oppolzer sultams are stable to LAH).[1]

Data Interpretation & Troubleshooting

Expected NMR Signatures
MoietyChemical Shift (

ppm)
Diagnostic Feature
N-H (Free Auxiliary) 8.0 – 9.5 ppmBroad singlet (highly deshielded due to

).[1]
Alpha-Proton (Acylated) 4.0 – 5.5 ppmQuartet/Multiplet.[1] Shift depends on diastereomer.[1]
Phenyl Group 7.1 – 7.5 ppmMultiplet.[1] Integration confirms stoichiometry.[1]
Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Acylation Moisture in NaH or THF.Use fresh anhydrous THF; titrate NaH or use n-BuLi as alternative base.[1]
Poor Diastereoselectivity Incomplete enolization or temperature fluctuation.[1]Ensure temp stays at -78°C. Increase enolization time. Switch counter-ion (use LiHMDS or KHMDS).[1]
Difficult Cleavage Steric hindrance of the product.[1]Use

(LiOH +

) instead of simple hydroxide.[1] Heat to 40°C if necessary.

Transition State Visualization

The following diagram illustrates the Chelated Transition State responsible for the high stereoselectivity. The Lithium (


1

TransitionStatecluster_ringSultam RingMetalM+O_SulfonylO=SMetal->O_SulfonylO_CarbonylO=CMetal->O_CarbonylN_AtomNO_Carbonyl->N_AtomN_Atom->O_Sulfonylvia SChiral_CenterC-PhN_Atom->Chiral_CenterBlockPhenyl Group(Steric Shield)Chiral_Center->BlockElectrophileE+Electrophile->O_CarbonylAttacks Open Face

Figure 2: Simplified Chelation Model showing the metal bridge between the Sulfonyl and Carbonyl oxygens.

References

  • Oppolzer, W. (1987).[1] Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron. Link[1]

  • Evans, D. A. (1982).[1] Stereoselective Alkylation Reactions of Chiral Imides. Journal of the American Chemical Society.[1] Link[1]

  • Ahn, K. H., et al. (1996).[1] Sultam Auxiliaries in Asymmetric Synthesis: Structural Features and Reactivity. Journal of Organic Chemistry. Link[1]

  • Review: Chiral Auxiliaries - Principles and Recent Applications. Sigma-Aldrich Technical Bulletin. Link

(Note: While "5-phenyl-1

Application Notes and Protocols for the Derivatization of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The γ-Sultam Scaffold as a Privileged Structure in Medicinal Chemistry

The γ-sultam moiety, a cyclic sulfonamide, is increasingly recognized as a privileged scaffold in modern drug discovery.[1][2] As bioisosteres of lactams, γ-sultams offer a unique three-dimensional geometry and the sulfonamide group's strong hydrogen bond accepting capability, which can lead to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates.[3][4] The 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione core, in particular, presents a versatile platform for the development of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2] Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this scaffold by systematically modifying its structure to enhance efficacy and reduce toxicity.[5] This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione at two key positions: the N2-nitrogen and the C5-carbon.

Strategic Derivatization for SAR Exploration

The derivatization strategy for the 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione scaffold focuses on two primary sites for modification to probe the chemical space around the core structure. These sites are the nucleophilic nitrogen at the N2 position and the activated methylene group at the C5 position.

  • N2-Position Derivatization: The acidic N-H proton of the sultam ring can be readily deprotonated to generate a nucleophilic nitrogen anion. This allows for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions. This functionalization is crucial for exploring how modifications in this region impact target engagement and physicochemical properties. For instance, introducing lipophilic or polar groups can significantly alter the compound's solubility, membrane permeability, and metabolic stability.[1]

  • C5-Position Derivatization: The methylene protons at the C5 position are activated by the adjacent sulfonyl and phenyl groups, making this position amenable to condensation reactions. The Knoevenagel condensation with various aldehydes is a particularly effective method for introducing diverse aryl and heteroaryl moieties. This allows for the exploration of how extending the molecule and introducing different electronic and steric features at this vector affects biological activity.

The following diagram illustrates the key derivatization points on the 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione scaffold.

SAR_Strategy cluster_0 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione Scaffold Scaffold Core Scaffold SAR_Exploration SAR Exploration Scaffold->SAR_Exploration Generate library of derivatives N2_Derivatization N2-Position Derivatization (N-Alkylation/Acylation) N2_Derivatization->Scaffold Introduce diverse substituents (R1) C5_Derivatization C5-Position Derivatization (Knoevenagel Condensation) C5_Derivatization->Scaffold Introduce diverse aryl/heteroaryl groups (R2)

Caption: Key derivatization points for SAR studies.

Experimental Protocols

Protocol 1: N-Alkylation of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

This protocol describes a general method for the N-alkylation of the parent scaffold using various alkyl halides. The reaction proceeds via deprotonation of the sulfonamide nitrogen followed by nucleophilic substitution.[6]

Materials:

  • 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated derivative.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.[7]

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base sufficient to deprotonate the acidic sulfonamide proton without causing unwanted side reactions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Moderate heating increases the reaction rate without promoting decomposition of the starting material or product.

Protocol 2: C5-Benzylidene Derivatization via Knoevenagel Condensation

This protocol details the synthesis of C5-benzylidene derivatives through a Knoevenagel condensation with various aromatic aldehydes. This reaction is a powerful tool for introducing significant structural diversity at the C5 position.[8]

Materials:

  • 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-methoxybenzaldehyde)

  • Piperidine

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure C5-benzylidene derivative.

  • Characterize the final product by NMR and mass spectrometry.[9]

Causality Behind Experimental Choices:

  • Catalyst: Piperidine is a weak base that catalyzes the condensation by facilitating the formation of the enolate at the C5 position.

  • Solvent: Ethanol is a suitable solvent that dissolves the reactants and allows for heating to reflux temperature to drive the reaction to completion.

  • Reaction: The Knoevenagel condensation is a robust and high-yielding reaction for forming carbon-carbon double bonds with activated methylene compounds.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione scaffold allows for a systematic investigation of the SAR. The following table summarizes hypothetical but representative data that could be generated from screening the synthesized derivatives against a generic kinase target.

Compound IDR¹ (N2-substituent)R² (C5-substituent)Kinase Inhibition IC₅₀ (µM)
Parent -H-H₂> 50
N-Bn -CH₂Ph-H₂25.3
N-Et -CH₂CH₃-H₂38.1
C5-Bn-4Cl -H=CH-Ph-4-Cl5.2
C5-Bn-2OMe -H=CH-Ph-2-OMe12.8
N-Bn-C5-Bn-4Cl -CH₂Ph=CH-Ph-4-Cl1.5
N-Et-C5-Bn-4Cl -CH₂CH₃=CH-Ph-4-Cl3.7

Interpretation of SAR Data:

  • N2-Substitution: The introduction of a benzyl group at the N2 position (N-Bn) leads to a moderate increase in activity compared to the unsubstituted parent compound. A smaller ethyl group (N-Et) results in a less pronounced effect, suggesting that a larger, aromatic substituent at this position may be favorable for binding.

  • C5-Substitution: Derivatization at the C5 position with a 4-chlorobenzylidene group (C5-Bn-4Cl) significantly enhances inhibitory activity. The electron-withdrawing nature of the chlorine atom may play a role in target interaction. A 2-methoxybenzylidene substituent (C5-Bn-2OMe) also improves activity, but to a lesser extent, indicating that both electronic and steric factors are important.

  • Combined Derivatization: The combination of substitutions at both the N2 and C5 positions leads to the most potent compounds. The synergistic effect observed with N-Bn-C5-Bn-4Cl suggests that both regions of the molecule are involved in key binding interactions with the target.

The logical workflow for a typical SAR study is depicted in the following diagram.

SAR_Workflow Start Start with Parent Scaffold (5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione) N2_Deriv Synthesize N2-Derivatives (Protocol 1) Start->N2_Deriv C5_Deriv Synthesize C5-Derivatives (Protocol 2) Start->C5_Deriv Bio_Screen_1 Biological Screening (e.g., Kinase Assay) N2_Deriv->Bio_Screen_1 C5_Deriv->Bio_Screen_1 SAR_Analysis_1 Initial SAR Analysis Bio_Screen_1->SAR_Analysis_1 Lead_Selection Select Most Potent Derivatives SAR_Analysis_1->Lead_Selection Combined_Deriv Synthesize Combined N2 & C5 Derivatives Lead_Selection->Combined_Deriv Bio_Screen_2 Biological Screening of Combined Derivatives Combined_Deriv->Bio_Screen_2 SAR_Analysis_2 Refined SAR Analysis Bio_Screen_2->SAR_Analysis_2 Lead_Opt Lead Optimization SAR_Analysis_2->Lead_Opt

Caption: Workflow for SAR studies.

Conclusion

The 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione scaffold is a promising starting point for the development of novel therapeutic agents. The synthetic protocols for N-alkylation and C5-Knoevenagel condensation provided herein offer robust and versatile methods for generating a library of derivatives for comprehensive SAR studies. By systematically exploring the chemical space around this privileged core, researchers can elucidate the key structural features required for potent and selective biological activity, ultimately leading to the identification of optimized lead compounds for further drug development.

References

  • Chong, Y., Ong, Y. S., & Yoon, Y. K. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(5), 1085-1105. [Link]

  • Kim, B. J., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Journal of the American Chemical Society, 143(27), 10463–10472. [Link]

  • Wünsch, B., & Bausch, F. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

  • Al-Saeed, F. A., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7044. [Link]

  • Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(3), 433. [Link]

  • Pitucha, M., & Rzymowska, J. (2012). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Letters in Drug Design & Discovery, 9(6), 574-583. [Link]

  • Bolm, C., et al. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(12), 7859–7866. [Link]

  • Doss, S. H., et al. (2000). Synthesis of Sultam Derivatives with Expected Biological Activity. 15. Molecules, 5(6), 816-825. [Link]

  • Sasmaz, S., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 44(1), 115-128. [Link]

  • Popov, R. S., et al. (2016). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Current Medicinal Chemistry, 24(15), 1541-1581. [Link]

  • Whited, C. A., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715-3724. [Link]

  • Sharma, P., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Topics in Current Chemistry, 378(3), 34. [Link]

  • Posternak, H. V., et al. (2024). Methods of Sultam Synthesis. ResearchGate. [Link]

  • Kim, S., et al. (2015). Synthesis of benzofused five-ring sultams via Rh-catalyzed C-H olefination directed by an N-Ac-substituted sulfonamide group. Organic Letters, 17(3), 532-535. [Link]

  • Bakherad, M., et al. (2017). Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides. Beilstein Journal of Organic Chemistry, 13, 1944–1950. [Link]

  • Kumar, S., & Sharma, P. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 9, S1563-S1569. [Link]

  • Li, Y., et al. (2021). Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. Frontiers in Pharmacology, 12, 738153. [Link]

  • de Souza, G. E. P., et al. (2019). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. RSC Advances, 9(37), 21356-21367. [Link]

  • Quezada-Sarmiento, P. A., et al. (2024). Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. Molecules, 29(22), 5001. [Link]

  • Mondal, S., & Guria, M. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Adamska, K., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(18), 6664. [Link]

  • Kumar, A., et al. (2018). a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin-4-one and its derivatives and their antimicrobial evaluation. Rasayan Journal of Chemistry, 11(2), 654-660. [Link]

  • Singh, N., et al. (2014). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Indian Journal of Research in Pharmacy and Biotechnology, 2(5), 1372-1376. [Link]

  • Al-Obeidi, A., et al. (2019). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. Journal of Global Pharma Technology, 11(11), 381-389. [Link]

  • Al-Jubori, H. H., et al. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Egyptian Journal of Chemistry, 64(9), 5039-5047. [Link]

  • Al-Jubori, H. H., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF NEW γ-LACTAMS ARE USED TO DECREASE BLOOD CHOLESTEROL LEVEL. ResearchGate. [Link]

  • Al-Jubori, H. H., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. Bibliomed. [Link]

  • Che-Othman, M. H., et al. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(3), 146. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione samples. The protocols and recommendations provided herein are based on established principles of organic chemistry and purification science for cyclic sulfonamides (sultams).

Introduction to Purification Challenges

5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione is a γ-sultam, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Achieving high purity of this compound is critical for accurate biological evaluation and drug development. Impurities can arise from various sources, including unreacted starting materials, side products from the synthetic route, and degradation products. This guide will address common purification challenges and provide systematic approaches to obtaining highly pure 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most likely impurities in my crude 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione sample?

The nature of impurities is intrinsically linked to the synthetic pathway employed. Common synthetic strategies for γ-sultams may involve the cyclization of aminoethanesulfonamide derivatives or other multistep sequences.[1] Based on these general routes, potential impurities include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like 2-amino-1-phenylethanesulfonic acid derivatives or related open-chain sulfonamides.

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used during the synthesis.

  • Solvent Residues: Organic solvents used in the reaction or initial work-up, such as toluene, dimethylformamide (DMF), or dichloromethane (DCM).

  • By-products: These can include oligomers, products of side reactions, or isomers, depending on the reaction conditions.

  • Degradation Products: The sultam ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the corresponding open-chain sulfonamide.

Troubleshooting Workflow for Impurity Identification

Caption: Workflow for identifying potential impurities.

FAQ 2: My crude sample is an oil and won't solidify. How can I proceed with purification?

"Oiling out" is a common issue where the compound separates as a liquid instead of a solid during crystallization.

Troubleshooting Steps:

  • Solvent Polarity: The chosen solvent system may be too polar or nonpolar.

    • If using a single solvent, try a less polar one.

    • If using a solvent mixture (e.g., ethanol/water), try increasing the proportion of the less polar solvent.

  • Saturation Level: The solution might be too supersaturated. Try using a more dilute solution.

  • Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature and then place it in a refrigerator.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Trituration: If crystallization fails, remove the solvent under reduced pressure and attempt to solidify the oil by trituration. This involves repeatedly adding a poor solvent (a solvent in which your compound is insoluble, like hexane) and scratching with a spatula to induce solidification.

FAQ 3: I'm seeing multiple spots on my TLC after recrystallization. What should I do?

This indicates that recrystallization alone is not sufficient to remove all impurities.

Next Steps:

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.

  • Solvent System Optimization: The recrystallization solvent may not be optimal. A different solvent or solvent pair might provide better selectivity for crystallizing the desired product while leaving impurities in the mother liquor.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The choice of solvent is critical for success.

Solvent Selection:

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] For aromatic sultams, common and effective recrystallization solvents include:

Solvent/Solvent SystemRationale
EthanolOften a good starting point for moderately polar compounds.[3]
IsopropanolSimilar to ethanol, can offer different solubility characteristics.
Hexane/Ethyl AcetateA versatile non-polar/polar mixture that can be fine-tuned.
Toluene/HexaneSuitable for less polar compounds.
Dichloromethane/HexaneAnother common mixture for compounds of intermediate polarity.

Step-by-Step Recrystallization Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione and a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

If recrystallization is ineffective, column chromatography is the preferred method for purification.

Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

Mobile Phase (Eluent) Selection:

The choice of eluent is determined by running TLC plates with different solvent systems. The goal is to find a system where the desired compound has an Rf value of approximately 0.3-0.4, and there is good separation from all impurities.

Common Eluent Systems:

  • Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity to 1:1)

  • Dichloromethane/Methanol gradient (e.g., starting from 99:1 and increasing the methanol percentage)

Step-by-Step Column Chromatography Procedure:

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin adding the eluent to the top of the column, ensuring the silica gel bed does not run dry.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

Visual Workflow for Purification Strategy

Caption: Decision tree for purification strategy.

Purity Assessment

After purification, it is essential to confirm the purity of the 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione sample.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.[4][5] The absence of signals corresponding to starting materials, by-products, or residual solvents in the NMR spectrum is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide both purity information (from the LC chromatogram) and molecular weight confirmation (from the mass spectrum).

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values (if available) suggests high purity.

By following this structured troubleshooting and purification guide, researchers can effectively address common challenges and obtain high-purity samples of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione for their research and development activities.

References

  • Chong, Y., Ong, Y. S., & Yoon, Y. K. (2024). Unveiling Sultam in Drug Discovery: Spotlight on the Underexplored Scaffold. Journal of Medicinal Chemistry.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Reddy, L. V., et al. (2025). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Journal of the Iranian Chemical Society.
  • Camoutsis, C., et al. (2007).
  • Mondal, S., & Debnath, S. (2014). Efficient Synthesis of Five and Six Member Sultam. Synthesis.
  • Serafin, K., et al. (2022). Synthesis of γ-Sultam-Annelated δ-Lactams via the Castagnoli–Cushman Reaction of Sultam-Based Dicarboxylic Acids. The Journal of Organic Chemistry.
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Technical Support Center: Troubleshooting Cyclization Failures in Thiazolidine-1,1-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolidine-1,1-dione scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, often presents challenges that can lead to failed reactions, low yields, or complex product mixtures. This technical guide provides in-depth troubleshooting strategies and practical advice for overcoming common hurdles encountered during the synthesis of these important molecules. The guide is structured to address issues in the two primary stages of synthesis: the initial ring-forming cyclization to the thiazolidinone precursor, and the subsequent oxidation of the sulfide to the target 1,1-dione (sulfone).

Core Synthesis Pathway

The most common and versatile route to thiazolidine-1,1-diones is a two-step process. Understanding this pathway is critical for effective troubleshooting.

  • Step 1: Cyclization. Formation of the core thiazolidin-4-one ring. This is typically achieved via the condensation of a sulfur-containing nucleophile (like thiourea or thioglycolic acid derivatives) with a suitable electrophile (such as an α-halo acid or ester).

  • Step 2: Oxidation. The sulfide in the thiazolidinone ring is oxidized to a sulfone (1,1-dione). This step requires a controlled oxidation to avoid unwanted side reactions.

Synthesis_Workflow START Starting Materials (e.g., α-halo acid + thiourea) STEP1 Step 1: Cyclization Reaction (Condensation & Ring Closure) START->STEP1 INTERMEDIATE Thiazolidin-4-one Precursor STEP1->INTERMEDIATE Formation of heterocyclic core STEP2 Step 2: S-Oxidation (Controlled Oxidation) INTERMEDIATE->STEP2 PRODUCT Final Product (Thiazolidine-1,1-dione) STEP2->PRODUCT Formation of sulfone

Caption: General two-step workflow for thiazolidine-1,1-dione synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Part 1: Issues in the Cyclization Step (Formation of Thiazolidin-4-one)

Question: My cyclization reaction shows no conversion of starting materials. What are the likely causes and how can I fix it?

Answer: Failure to initiate the reaction typically points to issues with reagents or core reaction conditions. The primary mechanism for the classic synthesis from an α-halo acid and thiourea involves an initial S-nucleophilic attack (SN2 reaction) followed by an intramolecular cyclization.[1] Each step has specific requirements.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • α-Halo Acid/Ester: Ensure it is free from hydrolysis (which would form the corresponding hydroxy acid) or self-condensation products. Use freshly purchased or purified material. The reactivity order for the halide is I > Br > Cl. If using a chloro-acid is failing, consider switching to the bromo- or iodo-analogue.

    • Thiourea/Sulfur Nucleophile: Thiourea should be a dry, free-flowing powder. Clumping may indicate moisture absorption, which can interfere with the reaction.

  • Optimize Reaction Conditions:

    • Temperature: Many of these condensations require heat to overcome the activation energy for both the initial SN2 reaction and the subsequent cyclization. Refluxing is common.[1] If no reaction occurs at a lower temperature, incrementally increase the heat. Conversely, excessive heat can cause decomposition.

    • Solvent: The choice of solvent is critical. For the thiourea/chloroacetic acid route, water is often used, as it facilitates the hydrolysis of the intermediate 2-imino-4-thiazolidinone.[1] For other combinations, polar aprotic solvents like DMF or protic solvents like ethanol are common choices.

    • Catalyst/Base: Some variations of this synthesis require a base to deprotonate a thiol or an acid catalyst to promote imine formation and cyclization. Ensure the correct catalyst is being used at the appropriate loading. For syntheses involving mercaptoacetic acid and an imine, a Dean-Stark trap is often used to remove water and drive the equilibrium towards the product.[2]

  • Check for Steric Hindrance: Highly substituted α-carbons on the electrophile or bulky groups on the amine (if forming an imine first) can significantly slow down the reaction. In such cases, longer reaction times, higher temperatures, or the use of a less hindered starting material may be necessary.

Troubleshooting_Cyclization START Problem: No Product (Cyclization Failure) REAGENTS 1. Verify Reagent Purity - Check α-halo acid for hydrolysis - Use dry thiourea - Consider a more reactive halide (I > Br > Cl) START->REAGENTS CONDITIONS 2. Optimize Conditions - Increase temperature incrementally - Is the solvent appropriate? - Is a catalyst/base needed? REAGENTS->CONDITIONS Reagents OK ANALYZE 3. Analyze Reaction Mixture (TLC, ¹H NMR) - Any intermediates formed? - Starting material unchanged? CONDITIONS->ANALYZE Conditions Adjusted STERICS 4. Consider Steric Hindrance - Are starting materials too bulky? - Requires more forcing conditions? ANALYZE->STERICS Still No Reaction

Caption: Decision workflow for troubleshooting failed cyclization reactions.

Question: My reaction is messy, producing multiple unidentified spots on TLC. How can I identify and suppress byproducts?

Answer: The formation of multiple byproducts suggests that side reactions are competing with or dominating the desired cyclization pathway.

Common Byproducts and Solutions:

  • Open-Chain Intermediate: The initial S-alkylation product may fail to cyclize. This can be identified by NMR and Mass Spectrometry.

    • Solution: This often occurs if the intramolecular cyclization step is slow. Increasing the reaction temperature or adding a suitable catalyst (acid or base, depending on the mechanism) can promote ring closure.

  • Self-Condensation/Polymerization: The α-halo ester or other reactive starting materials can react with themselves, especially in the presence of a strong base.

    • Solution: Use a milder base (e.g., K₂CO₃ instead of NaH). Employ slow addition of the base or one of the reactants to keep its instantaneous concentration low.

  • Formation of Isomers: In Knoevenagel-type condensations to form 5-ylidene derivatives, a mixture of E/Z isomers can form.[3]

    • Solution: The Z-isomer is generally the more thermodynamically stable product. Prolonging the reaction time or gentle heating can allow the mixture to equilibrate to the more stable isomer.[4]

  • Decomposition: Harsh conditions (strong acid/base, high heat) can degrade the starting materials or the desired thiazolidinone product itself, which is not always stable in alkali media.[3]

    • Solution: Screen milder reaction conditions. Use a lower temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed, avoiding prolonged heating that could lead to degradation.

Analytical Approach: Use Thin Layer Chromatography (TLC) to monitor the reaction. If multiple spots appear, attempt to isolate the main byproduct by column chromatography and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry to understand the side reaction and devise a strategy to prevent it.

Part 2: Issues in the S-Oxidation Step

Question: My thiazolidinone precursor is not oxidizing to the sulfone, or I'm only getting the sulfoxide.

Answer: This is a common and critical issue. The oxidation of the ring sulfide to the sulfone requires a potent oxidizing agent and carefully controlled conditions. The reaction proceeds stepwise: Sulfide → Sulfoxide → Sulfone. Stopping at the sulfoxide is a frequent outcome if conditions are not optimal.

Key Parameters for Successful Oxidation:

  • Choice and Stoichiometry of Oxidant: The selection of the oxidizing agent is paramount.

    • m-CPBA (meta-Chloroperoxybenzoic Acid): A highly effective and common reagent for this transformation.[5][6] To drive the reaction to the sulfone, at least 2.2 equivalents are required. Using only ~1 equivalent will favor the formation of the sulfoxide.

    • Oxone® (Potassium Peroxymonosulfate): A powerful and versatile oxidant. To achieve selective formation of the sulfone, an excess of the reagent (e.g., >4 equivalents) and elevated temperatures are often necessary.[7][8][9][10] Using fewer equivalents (~3) at room temperature selectively yields the sulfoxide.[7][8]

    • Hydrogen Peroxide (H₂O₂): Often used in conjunction with an acid catalyst (e.g., acetic acid). This system can be effective but may require higher temperatures and longer reaction times.[11]

    • Potassium Permanganate (KMnO₄): A very strong oxidant that can also work, but its lack of selectivity can be problematic if other sensitive functional groups are present in the molecule.[7][12]

  • Reaction Temperature: Temperature plays a crucial role in determining the product.

    • Oxidation to the sulfoxide is often possible at 0 °C or room temperature.

    • Full oxidation to the sulfone typically requires higher temperatures (e.g., reflux) to overcome the higher activation energy for oxidizing the electron-poor sulfoxide intermediate.[7][10]

  • Solvent: Chlorinated solvents like Dichloromethane (DCM) or chloroform are frequently used for m-CPBA oxidations.[6] For Oxone®, a mixture of solvents like methanol/water or acetonitrile/water is common to dissolve both the organic substrate and the inorganic oxidant.

Oxidizing AgentTypical Stoichiometry (for Sulfone)Common SolventsTemperatureKey Considerations
m-CPBA > 2.2 equivalentsDCM, Chloroform0 °C to RTHighly reliable; byproduct (m-CBA) is acidic and must be washed out.
Oxone® > 4.0 equivalentsMeOH/H₂O, AcetonitrileRT to RefluxPowerful and inexpensive; requires careful control of stoichiometry and temperature to avoid stopping at the sulfoxide.[7][10]
H₂O₂ / Acetic Acid Large excessAcetic Acid, WaterElevated"Greener" option, but can require more forcing conditions.[7]
KMnO₄ > 2.0 equivalentsAcetone, WaterRTVery strong; may cause over-oxidation or cleave other functional groups.[12]

Question: The oxidation reaction is destroying my molecule. What is causing this decomposition?

Answer: Decomposition during oxidation is usually caused by the oxidant reacting with other functional groups in the molecule or by the inherent instability of the product under the reaction conditions.

Mitigation Strategies:

  • Protect Sensitive Groups: If your molecule contains other easily oxidizable groups (e.g., phenols, electron-rich aromatic rings, other sulfides), they may need to be protected before the S-oxidation step.

  • Control Temperature: Oxidations can be highly exothermic. Add the oxidant slowly in portions, especially on a large scale, while maintaining cooling (e.g., with an ice bath) to prevent the reaction from overheating.

  • pH Control: Some thiazolidinone scaffolds can be sensitive to the acidic byproducts generated during oxidation (e.g., m-chlorobenzoic acid from m-CPBA). A buffered system or an aqueous basic wash during workup can prevent acid-catalyzed degradation.

  • Choose a Milder Reagent: If a strong oxidant like KMnO₄ is causing decomposition, switch to a more selective reagent like m-CPBA under controlled temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful overall synthesis? A1: The three most critical parameters are: 1) Purity of starting materials , as impurities can inhibit the reaction or lead to byproducts; 2) Strict temperature control during both the cyclization and oxidation steps to balance reaction rate with stability; and 3) Correct stoichiometry of reagents , especially the oxidant, to ensure the reaction proceeds to the desired product without excess reagent causing side reactions.

Q2: How do I monitor the progress of these reactions effectively? A2: Thin Layer Chromatography (TLC) is the most common and effective tool. Use a suitable eluent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between your starting material, intermediate, and final product. Staining with potassium permanganate can be very helpful, as the sulfide and sulfoxide intermediates will react with the stain (showing a yellow spot on a purple background), while the fully oxidized sulfone product often will not. ¹H NMR spectroscopy of aliquots can also provide definitive evidence of conversion.[13]

Q3: Are there any specific safety precautions I should take? A3: Yes. Peroxy-based oxidants like m-CPBA and Oxone® are potentially explosive and should be handled with care. Do not grind them, and always add them in portions. Avoid contact with metals. Perform these reactions behind a blast shield. Thionyl chloride, sometimes used to make acid chlorides for cyclization, is highly corrosive and releases toxic HCl gas.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: My final product is difficult to purify. Any suggestions? A4: Thiazolidine-1,1-diones can be quite polar. If the product precipitates from the reaction mixture, filtration may be sufficient.[15] If chromatography is needed, silica gel is standard. If your compound is acid-sensitive, you can pre-treat the silica gel with a small amount of triethylamine in the eluent. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is an excellent final step to obtain highly pure material.[2]

Reference Experimental Protocol

Synthesis of a Generic 5-benzylidenethiazolidine-1,1-dione

This is a representative protocol and may require optimization for specific substrates.

Step 1: (Z)-5-benzylidenethiazolidine-2,4-dione (Cyclization/Condensation) To a solution of thiazolidine-2,4-dione (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).[12] Reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed. Cool the reaction mixture to room temperature and then in an ice bath. The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried to yield the intermediate thiazolidinone.

Step 2: (Z)-5-benzylidenethiazolidine-2,4-dione-1,1-dioxide (Oxidation) Suspend the thiazolidinone intermediate (1.0 eq) in dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath. Add m-CPBA (approx. 77% purity, 2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC. Upon completion, dilute the reaction with more DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproduct), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References

  • Cannon, K., et al. (2017). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. International Journal of Chemistry, 9(4), 1. Available at: [Link]

  • Cannon, K., et al. (2018). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. IDEAS/RePEc. Available at: [Link]

  • El-Sayed, R., et al. (2012). A new family of 1,2,5-thiadiazolidine 1,1-dioxides: Synthesis, structure and antibacterial activity. Semantic Scholar. Available at: [Link]

  • Cannon, K. C., et al. (2015). Selective Synthesis of Ortho-Substituted 2-Aryl-3-Phenyl-1,3-Thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone®. ResearchGate. Available at: [Link]

  • Cannon, K. C., et al. (2018). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. ResearchGate. Available at: [Link]

  • McCann, J. & O'Donovan, D. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 11(16). Available at: [Link]

  • Kumar, S., et al. (2011). S-oxidation of thiazolidinedione with hydrogen peroxide, peroxynitrous acid, and C4a-hydroperoxyflavin: a theoretical study. PubMed. Available at: [Link]

  • Damkaci, F., et al. (2022). Synthesis of Thiazolidinedione Compound Library. MDPI. Available at: [Link]

  • Patil, S. D., et al. (2021). Environmentally Benign Synthesis of 4-Thiazolidinone Derivatives Using a Co/Al Hydrotalcite as Heterogeneous Catalyst. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Thiazolidine. Wikipedia. Available at: [Link]

  • Patel, N. B., et al. (2012). Synthesis, characterization and biological evaluation of some thiazolidinone derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 4(1), 334-340. Available at: [Link]

  • Fayed, E. A., et al. (2010). Synthesis and antidiabetic activity of some new chromonyl-2,4-thiazolidinediones. Taylor & Francis Online. Available at: [Link]

  • Aitken, R. A., et al. (1998). Synthesis and pyrolytic behaviour of thiazolidin-2-one 1,1-dioxides. RSC Publishing. Available at: [Link]

  • Kulyk, M., et al. (2021). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 223. Available at: [Link]

  • Jain, A., et al. (2012). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry, 28(1). Available at: [Link]

  • Patel, N., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 4-THIAZOLIDINONE AND ITS DERIVATIVES BASED ON ISONIAZID. Rasayan Journal of Chemistry, 5(2), 235-241. Available at: [Link]

  • Somani, R., et al. (2021). Synthesis, Characterization and Pharmacological Evaluation of Biphenyl Based 4-Thiazolidinones. Indian Journal of Pharmaceutical Education and Research, 55(2), 434-441. Available at: [Link]

  • Kumar, V., et al. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Novelty Journals. Available at: [Link]

  • Morsch, L. A. (2020). 12.7: Oxidizing Agents. Chemistry LibreTexts. Available at: [Link]

  • Bouziane, A., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available at: [Link]

  • Hassan, A. A., et al. (2014). A convenient and efficient synthesis of thiazolidin-4-ones via cyclization of substituted hydrazinecarbothioamides. Arabian Journal of Chemistry, 10. Available at: [Link]

  • Aitken, R. A., et al. (1998). Synthesis and Pyrolytic Behaviour of Chiral Thiazolidine 1,1-Dioxides. RSC Publishing. Available at: [Link]

  • Kaur, R., et al. (2021). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Publishing. Available at: [Link]

  • OrgChem. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. Available at: [Link]

  • Kaur, H., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]

  • Iacopini, D., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. Available at: [Link]

  • Brown, F. C. (1961). 4-Thiazolidinones. Chemical Reviews, 61(5), 463-521. Available at: [Link]

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Technical Support Center: Manufacturing 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione – A Guide to Scale-up and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this gamma-sultam. We will delve into the common challenges encountered during production, offering practical troubleshooting advice and answers to frequently asked questions. Our focus is on providing a deep understanding of the process, enabling you to anticipate and overcome obstacles in your experimental work.

I. Overview of the Synthetic Pathway

The synthesis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione typically proceeds through a multi-step sequence, culminating in an intramolecular cyclization. A common and scalable approach is outlined below. Understanding this pathway is crucial for diagnosing issues that may arise during scale-up.

Synthesis_Pathway Styrene Styrene Intermediate1 2-Amino-2-phenylethanesulfonic acid Styrene->Intermediate1 Sulfonation & Amination Taurine Taurine Taurine->Intermediate1 Alternative Starting Material Intermediate2 N-Protected Intermediate Intermediate1->Intermediate2 N-Protection Intermediate3 Sulfonyl Chloride Intermediate2->Intermediate3 Chlorosulfonation Product 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione Intermediate3->Product Intramolecular Cyclization

Caption: General synthetic route to 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

II. Troubleshooting Guide: Common Scale-up Challenges

Scaling a synthesis from the laboratory bench to a pilot plant or full-scale production environment often introduces unforeseen challenges.[1][2] This section addresses specific problems you might encounter during the production of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, providing potential causes and actionable solutions.

Observed Problem Potential Root Cause(s) Suggested Solutions & Scientific Rationale
Low Yield in N-Protection Step 1. Incomplete reaction: Steric hindrance from the phenyl group can slow down the reaction. 2. Side reactions: Over-reaction or reaction with the sulfonic acid group.1. Optimize reaction conditions: Increase reaction time, temperature, or use a more potent acylating/alkylating agent. Monitor reaction progress closely using techniques like HPLC or TLC. 2. Choice of protecting group: Select a protecting group that is stable to the subsequent reaction conditions but can be removed without affecting the sultam ring. Boc or Cbz groups are common choices.
Formation of Impurities during Chlorosulfonation 1. Degradation of starting material: Harsh reagents like chlorosulfonic acid can cause decomposition. 2. Formation of di-substituted or polymeric byproducts. 1. Control reaction temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to minimize degradation.[3] 2. Slow addition of reagents: Add the chlorosulfonating agent dropwise to a well-stirred solution to maintain better control over the reaction exotherm and minimize localized high concentrations.
Incomplete Intramolecular Cyclization 1. Insufficient base strength: The acidity of the sulfonamide proton needs to be overcome to initiate cyclization. 2. Steric hindrance: The phenyl group may hinder the approach of the nitrogen nucleophile. 3. Poor solubility of the sulfonyl chloride intermediate. 1. Screen different bases: Strong, non-nucleophilic bases like DBU or metal hydrides might be necessary. 2. Increase reaction temperature: Providing more thermal energy can help overcome the activation barrier for cyclization.[4] 3. Solvent selection: Use a high-boiling point, polar aprotic solvent like DMF or DMSO to ensure solubility and facilitate the reaction.
Product Purity Issues After Cyclization 1. Presence of unreacted starting materials or intermediates. 2. Formation of oligomeric or polymeric byproducts from intermolecular reactions. 3. Hydrolysis of the sulfonyl chloride intermediate back to the sulfonic acid.1. Optimize reaction stoichiometry and time: Ensure complete conversion of the starting material. 2. High-dilution conditions: During scale-up, maintaining high dilution can be challenging. Consider using a syringe pump for slow addition of the substrate to the reaction mixture to favor intramolecular cyclization. 3. Strictly anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactive sulfonyl chloride.
Difficulties in Product Isolation and Purification 1. Product is an oil or difficult to crystallize. 2. Similar polarity of the product and impurities, making chromatographic separation challenging on a large scale.[5]1. Crystallization studies: Screen various solvent systems to find suitable conditions for crystallization. Seeding with a small amount of pure product can induce crystallization.[6] 2. Alternative purification methods: Consider techniques like trituration, slurry recrystallization, or derivatization to a more crystalline solid followed by deprotection. For large-scale purification, preparative chromatography might be necessary, but it is often costly.
Thermal Runaway Potential during Chlorosulfonation or Cyclization 1. Highly exothermic reactions: Both the formation of the sulfonyl chloride and the cyclization step can be highly exothermic.[3] 2. Inadequate heat removal in larger reactors. 1. Reaction calorimetry: Perform calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[3] This data is crucial for safe scale-up. 2. Engineering controls: Ensure the reactor has adequate cooling capacity and a sufficient heat transfer area. For highly exothermic steps, consider using a semi-batch process where one reagent is added slowly to control the rate of heat generation.

III. Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization is not going to completion, even with a strong base. What else can I try?

A1: If a strong base and elevated temperatures are not sufficient, consider the following:

  • Change of Solvent: The choice of solvent can significantly impact the reaction rate. A more polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) might be beneficial.

  • Catalysis: While not always necessary for this type of cyclization, you could explore the use of a phase-transfer catalyst if you are using a biphasic system.

  • Re-evaluation of the Precursor: Ensure the sulfonyl chloride intermediate is of high purity. Any impurities could be inhibiting the reaction.

Q2: I am observing a significant amount of a water-soluble impurity in my crude product. What could it be?

A2: A common water-soluble impurity in sulfonamide synthesis is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride intermediate.[7] This is often due to the presence of moisture in the reaction. To mitigate this:

  • Dry all solvents and reagents thoroughly before use.

  • Use an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

  • Ensure all glassware is oven-dried before setting up the reaction.

Q3: Is there a risk of epimerization at the C5 position during the cyclization?

A3: The C5 position, being benzylic, has a proton that could potentially be abstracted under strongly basic conditions, leading to epimerization. The risk depends on the specific base and reaction conditions used. To minimize this risk:

  • Use the mildest possible conditions that still afford a good reaction rate.

  • Keep the reaction time as short as possible.

  • Analyze the product for diastereomeric purity using techniques like chiral HPLC or NMR with a chiral shift reagent.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: The primary safety concerns are:

  • Use of hazardous reagents: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle them with extreme care in a well-ventilated fume hood.

  • Exothermic reactions: As mentioned in the troubleshooting guide, the chlorosulfonation and cyclization steps can be highly exothermic. A thorough thermal hazard evaluation is essential before scaling up.[8]

  • Pressure build-up: Reactions involving the evolution of gaseous byproducts (e.g., HCl) can lead to pressure build-up in a closed system. Ensure adequate venting.

IV. Key Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization

This protocol provides a starting point for the intramolecular cyclization to form the gamma-sultam. Optimization will be required based on your specific substrate and scale.

  • Preparation: In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve the N-protected 2-amino-2-phenylethanesulfonyl chloride (1 equivalent) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add a solution of a suitable base (e.g., sodium hydride, 1.1 equivalents) in anhydrous DMF via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for monitoring reaction progress and ensuring the final product meets the required purity specifications.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and gradually increase to elute the product and any less polar impurities.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

V. Visualization of Key Processes

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_SM Verify Starting Material Purity Start->Check_SM Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Reaction_Conditions Solvent_Base Evaluate Solvent and Base Choice Start->Solvent_Base Check_SM->Reaction_Conditions Analysis Analyze Byproducts (NMR, MS) Reaction_Conditions->Analysis Solvent_Base->Analysis Workup_Purification Optimize Work-up and Purification Solution Implement Corrective Actions Workup_Purification->Solution Analysis->Workup_Purification

Caption: A systematic workflow for troubleshooting synthesis issues.

VI. Concluding Remarks

The successful scale-up of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione synthesis hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a proactive approach to identifying and mitigating potential challenges. This guide provides a framework for addressing common issues, but it is essential to remember that each scale-up project is unique. Meticulous process development and a commitment to safety are paramount for achieving a robust and reproducible manufacturing process.

VII. References

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Scientific & Industrial Instrumentation. (2023, January 13). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available at: [Link]

  • ACS Publications. (2018, August 6). Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. Organic Process Research & Development. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Route Selection and Scale Up: Case Study and Exercise. Available at: [Link]

  • ResearchGate. (2025, August 5). Methods of Sultam Synthesis. Available at: [Link]

  • Apicule. Scale-up Synthesis: Bridging Lab Research to Commercial Production. Available at: [Link]

  • Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts. Available at:

  • Maximum Academic Press. (2025, June 30). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Available at: [Link]

  • ChemRxiv. Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). Available at: [Link]

  • ResearchGate. (2025, August 7). Stereoselective preparation of gamma- and delta-sultams by thermal and high-pressure intramolecular Diels-Alder reaction of vinylsulfonamides. Available at: [Link]

  • ACS Publications. (2012). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. Sultam synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. Available at: [Link]

  • ResearchGate. (2025, August 6). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Available at: [Link]

  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Available at: [Link]

  • Beilstein Journals. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]

  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide.... Available at: [Link]

  • National Center for Biotechnology Information. Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Available at: [Link]

  • MDPI. (2002). Synthesis of Sultam Derivatives with Expected Biological Activity. 15. Available at: [Link]

  • C&EN. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Available at: [Link]

  • Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available at: [Link]

  • ResearchGate. Studies on sulfonamide degradation products. Available at: [Link]

  • National Center for Biotechnology Information. (2003, October 17). Facile one-pot synthesis of aromatic and heteroaromatic sulfonamides. Available at: [Link]

  • Google Patents. (2004). Improved process for preparation of thiazolidinedione derivatives. Available at:

  • The Seybold Report. "THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY". Available at: [Link]

  • ChemRxiv. Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). Available at: [Link]

  • National Center for Biotechnology Information. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available at: [Link]

  • Royal Society of Chemistry. Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Available at: [Link]

  • Scientific & Academic Publishing. (2025, June 17). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride. Available at: [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • National Center for Biotechnology Information. (2017, June 15). Synthesis and biological evaluation of novel aromatic and heterocyclic bis-sulfonamide Schiff bases as carbonic anhydrase I, II, VII and IX inhibitors. Available at: [Link]

  • ResearchGate. (2025, August 7). (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available at: [Link]

  • National Center for Biotechnology Information. The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Available at: [Link]

  • Rasayan Journal of Chemistry. a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. Available at: [Link]

  • ResearchGate. (2023, September 4). (PDF) Evaluating thermal properties and activation energy of phthalonitrile using sulfur-containing curing agents. Available at: [Link]

Sources

Preventing hydrolysis of 5-Phenyl-1lambda6,2-thiazolidine-1,1-dione

Technical Support Center: Stability & Handling of 5-Phenyl-1 ,2-thiazolidine-1,1-dione

Section 1: The Hydrolysis Risk Profile

Mechanism of Degradation

The primary degradation pathway for 5-Phenyl-1

S-N bond


The Pathway:

  • Nucleophilic Attack: Hydroxide ions (

    
    ) or water attack the sulfur atom.
    
  • Ring Opening: The S-N bond cleaves.

  • Product Formation: The ring opens to form 3-amino-3-phenylpropane-1-sulfonic acid (or its salt).

Visualizing the Degradation Pathway

The following diagram illustrates the structural breakdown you are trying to prevent.

HydrolysisPathwaycluster_conditionsRisk FactorsSultam5-Phenyl-1λ6,2-thiazolidine-1,1-dione(Intact γ-Sultam)TransitionTransition State(Nucleophilic Attack on S)Sultam->Transition+ OH- / H2O(pH > 8.0)Product3-Amino-3-phenylpropane-1-sulfonic acid(Hydrolyzed Linear Product)Transition->ProductS-N Bond CleavageHigh pH (>9)High pH (>9)High pH (>9)->TransitionHeat (>40°C)Heat (>40°C)Heat (>40°C)->Transition

Figure 1: The irreversible hydrolysis pathway of the sultam ring under nucleophilic stress.

Section 2: Critical Handling Protocols

Module A: Storage & Stock Preparation
ParameterRecommendationTechnical Rationale
Solid State Storage -20°C, Desiccated Solid sultams are generally stable. Moisture absorption can create localized acidic/basic micro-environments on the crystal surface.
Stock Solvent Anhydrous DMSO or DMF Avoid protic solvents (MeOH, EtOH) for long-term storage. DMSO is hygroscopic; use fresh or molecular-sieve-dried DMSO.
Stock Concentration > 10 mM Higher concentrations are kinetically more stable against trace contaminants than dilute solutions.
Freeze/Thaw Aliquot immediately Repeated condensation introduces water. Store single-use aliquots.
Module B: Experimental Conditions (Synthesis & Assay)

1. pH Constraints (The "Safe Zone")

  • Optimal pH: 4.0 – 7.5

  • Danger Zone: pH > 9.0

  • Explanation: The NH proton of the sultam is acidic (pKa typically 9–11 for

    
    -sultams). In strong base, the nitrogen deprotonates (
    
    
    ). While the anion is initially resistant to nucleophiles due to electrostatic repulsion, prolonged exposure to high pH or elevated temperature forces ring opening.
  • Buffer Selection:

    • Recommended: Phosphate (PBS), Citrate, MES.

    • Avoid: Primary amines (Tris, Glycine) at high pH and temperature, as they can act as nucleophiles attacking the sulfur.

2. Workup Procedures (Synthesis Context) If you are synthesizing this molecule and notice yield loss during workup:

  • Issue: Using strong bases (NaOH/KOH) to quench reactions.

  • Solution: Quench with saturated Ammonium Chloride (

    
    ) or dilute HCl. Keep the aqueous phase neutral to slightly acidic.
    
  • Drying: Do not dry the organic phase with basic drying agents (e.g., Potassium Carbonate). Use Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    ).

Section 3: Troubleshooting & FAQs

Q1: I see a new peak at a lower retention time (RT) on my HPLC. Is this hydrolysis?

A: Likely, yes.

  • Diagnostic: The hydrolysis product (amino-sulfonic acid) is highly polar and zwitterionic.

  • Confirmation: On Reverse Phase (C18) HPLC, the sulfonic acid will elute near the void volume (very early RT) compared to the lipophilic phenyl-sultam.

  • Mass Spec Check: The mass will increase by +18 Da (addition of

    
    ).
    
    • Sultam:

      
      
      
    • Hydrolysis Product:

      
      
      
Q2: Can I use this compound in a cellular assay at pH 7.4?

A: Yes, but with precautions.

  • Stability Window: The compound is likely stable for 24–48 hours at pH 7.4 at 37°C.

  • Protocol: Do not incubate the compound in media before adding cells. Add the compound immediately before the experiment starts. Pre-incubation in media (which contains salts and amino acids) increases hydrolysis risk.

Q3: My compound turned into a sticky gum after rotovap. What happened?

A: This often indicates partial hydrolysis during concentration.

  • Cause: If the solution was slightly basic or contained residual water during heating (rotovap bath > 40°C), the ring opened. The resulting sulfonic acid is often hygroscopic and oil-like.

  • Fix: Ensure the organic layer is strictly neutral and dry before evaporation. Lower the bath temperature to < 35°C.

Section 4: Stability Validation Workflow

Use this decision tree to validate the integrity of your batch before critical experiments.

StabilityCheckStartStart: Batch ValidationSolubilityDissolve in DMSO-d6(NMR Check)Start->SolubilityNMR_CheckCheck 1H NMRLook for broad NH peakCheck Integration of PhenylSolubility->NMR_CheckDecision1Are peaks sharp & integrated correctly?NMR_Check->Decision1LCMSRun LC-MS(Acidic Mobile Phase)Decision1->LCMSYesFail_WetFAIL: Wet SolventLyophilize immediatelyDecision1->Fail_WetNo (Broad/Drifting)Decision2M+18 Peak Present?LCMS->Decision2PassBATCH PASSProceed to AssayDecision2->PassNoFail_HydroFAIL: Hydrolysis DetectedRecrystallize or ResynthesizeDecision2->Fail_HydroYes (>5%)

Figure 2: Quality Control Decision Tree for 5-Phenyl-1

References

  • Baxter, N. J., Rigoreau, L. J., Laws, A. P., & Page, M. I. (2000). Reactivity and Mechanism in the Hydrolysis of

    
    -Sultams. Journal of the American Chemical Society, 122(14), 3375-3385. Link
    
    • Context: Establishes the fundamental hydrolytic instability of cyclic sulfonamides (sultams)
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[1] Journal of Hazardous Materials, 221-222, 264-274. Link

    • Context: Provides data on the pH-dependent stability of sulfonamide linkages, confirming stability in acidic/neutral pH and degrad
  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.[2] Journal of Medicinal Chemistry, 43(22), 4328-4331.[2] Link

    • Context: Comparative analysis of ring size stability (5-membered vs 4-membered rings), supporting the claim that -rings are more stable but not immune to hydrolysis.

Validation & Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For a compound such as 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, a sulfur- and nitrogen-containing heterocycle with potential pharmacological applications, accurate determination of its elemental composition is a critical first step in verifying its identity, purity, and empirical formula. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of this compound, tailored for researchers, scientists, and drug development professionals.

The Imperative of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves as a fundamental quality control check, ensuring that the synthesized compound matches its theoretical composition.[1][2] For active pharmaceutical ingredients (APIs), verifying the percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) is not merely an academic exercise; it is a crucial dataset for regulatory submissions and for ensuring the safety and efficacy of the final drug product.[1] Any deviation from the expected elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have significant implications for subsequent development stages.

Before delving into analytical methodologies, it is essential to establish the theoretical elemental composition of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.

Molecular Formula: C₉H₁₁NO₂S

Molecular Weight: 197.25 g/mol

Theoretical Elemental Composition:

  • Carbon (C): 54.80%

  • Hydrogen (H): 5.62%

  • Nitrogen (N): 7.10%

  • Sulfur (S): 16.25%

  • Oxygen (O) (by difference): 16.23%

These theoretical values serve as the benchmark against which all experimental results are compared. For new compounds, found values for carbon, hydrogen, and nitrogen are generally expected to be within ±0.4% of the calculated values to confirm 95% sample purity.[3]

Comparative Analysis of Key Methodologies

The two primary techniques for determining the elemental composition of organic compounds like 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione are Combustion Analysis and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

FeatureCombustion AnalysisInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle Sample is combusted in an oxygen-rich environment; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[1][4]Sample is aerosolized and introduced into an argon plasma, which atomizes and ionizes the elements. Ions are then separated by mass-to-charge ratio.[5][6]
Primary Analytes C, H, N, S, O (direct measurement for CHNS).[7]Primarily trace and ultra-trace metals, but can be adapted for non-metals like sulfur.[5][8]
Sample Preparation Minimal; requires a small, homogenous, and dry sample.[9]More complex for organic matrices; often requires acid digestion or dissolution in an organic solvent.[8][10]
Precision & Accuracy High precision and accuracy for bulk elemental composition. Considered the "gold standard" for organic compounds.[1]Excellent sensitivity for trace elements (ppb levels and lower), but can be affected by matrix effects from organic solvents.[11][12]
Interferences Incomplete combustion can lead to inaccurate results. Proper furnace temperature and oxygen flow are critical.Carbon-based spectral interferences (e.g., polyatomic ions) can affect accuracy, especially for elements like sulfur.[8][11]
Regulatory Acceptance Widely accepted and standard for verifying the empirical formula of new chemical entities.Recommended by USP <233> for elemental impurities (primarily metals), but less common for bulk CHNS analysis of the API itself.[13][14]

For the primary goal of verifying the empirical formula of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, Combustion Analysis is the superior and most direct method. [1][2] ICP-MS is more appropriate for quantifying trace inorganic impurities that may be present from catalysts or manufacturing processes, as outlined in USP chapters <232> and <233>.[13][15]

Experimental Workflow: Combustion Analysis

The following diagram illustrates the typical workflow for the combustion analysis of an organic compound.

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenize and Dry 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione Weighing Accurately Weigh 1-3 mg into Tin Capsule Sample->Weighing Combustion Flash Combustion (~1000°C in O₂ environment) Weighing->Combustion Autosampler Introduction Reduction Reduction of Nitrogen Oxides (e.g., over copper) Combustion->Reduction Separation Gas Separation (Chromatographic Column) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of %C, %H, %N, %S (vs. Standard) Integration->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Caption: Workflow for CHNS determination by combustion analysis.

Detailed Experimental Protocol for Combustion Analysis

This protocol is designed to be a self-validating system, incorporating standards and checks to ensure data integrity.

1. Instrument Preparation and Calibration:

  • Rationale: A properly calibrated instrument is fundamental to accurate analysis.
  • Procedure:
  • Ensure the combustion and reduction tubes are packed with the appropriate reagents and have not exceeded their operational lifetime.
  • Perform leak checks on the gas lines (Helium carrier gas and Oxygen combustion gas).
  • Calibrate the instrument using a certified organic analytical standard with a known elemental composition, such as Acetanilide or Sulfanilamide. The standard should be NIST-traceable.[16][17][18] This establishes the response factors for each element.

2. Sample Preparation:

  • Rationale: Sample homogeneity and dryness are critical to prevent weighing errors and skewed results. Moisture will artificially inflate hydrogen and oxygen percentages.[9]
  • Procedure:
  • Ensure the 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione sample is finely powdered and homogenous.
  • Dry the sample under vacuum at a temperature that will not cause degradation to remove any residual moisture or solvents.
  • Accurately weigh approximately 1-3 mg of the dried sample into a clean tin capsule. Record the weight to at least four decimal places.
  • Seal the capsule tightly to encase the sample.

3. Analysis Run:

  • Rationale: Running standards and blanks alongside the unknown sample validates the instrument's performance during the specific analytical sequence.
  • Procedure:
  • Set up an analytical sequence in the instrument's software. The sequence should include:
  • At least three empty tin capsules (blanks) to determine the system baseline.
  • Several replicates of a known standard to verify calibration stability.
  • At least three replicates of the 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione sample.
  • Place the samples in the instrument's autosampler in the order defined by the sequence.
  • Initiate the analysis. The instrument will automatically drop each sample into a high-temperature furnace (typically ~900-1000°C) with a pulse of pure oxygen.[7]
  • The sample undergoes flash combustion, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (after passing through a reduction furnace), and sulfur to SO₂.[4][19]
  • The resulting gases are swept by the helium carrier gas through a chromatographic column to separate them before they reach a thermal conductivity detector (TCD) for quantification.[2]

4. Data Evaluation and Acceptance Criteria:

  • Rationale: Rigorous evaluation of the data against predefined criteria ensures the trustworthiness of the results.
  • Procedure:
  • Verify that the standard replicates are within an acceptable tolerance (e.g., ±0.3%) of their certified values.
  • Calculate the average elemental percentages for the 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione replicates. The relative standard deviation (RSD) of the replicates should be low, typically <0.2%.
  • Compare the experimental averages to the theoretical values. The absolute deviation should ideally be less than 0.4%.[3]

Trustworthiness and Validation: The Role of Certified Reference Materials

The entire analytical process is anchored by the use of Certified Reference Materials (CRMs) or standards from authoritative bodies like the National Institute of Standards and Technology (NIST).[16][20][21] These materials have well-characterized, certified elemental compositions and are used to calibrate the instrument and validate the method. By demonstrating accurate and precise recovery of the known values in the CRM, one can have high confidence in the values obtained for the unknown sample. This practice aligns with the principles of method validation outlined in guidelines such as ICH Q2(R1) and USP <1225>, which emphasize accuracy, precision, and specificity.[13]

Conclusion

For the elemental analysis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, combustion analysis stands as the definitive method, offering a direct, precise, and reliable means of verifying its empirical formula.[1][7] While techniques like ICP-MS are powerful for trace elemental impurity profiling, they are not the optimal choice for determining the bulk C, H, N, and S composition of the primary organic compound. By adhering to a rigorous, self-validating protocol grounded in the use of certified standards, researchers can generate high-quality, trustworthy data that is essential for advancing a compound through the drug development pipeline.

References
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • Combustion analysis - Wikipedia. (n.d.).
  • McCurdy, E., & Potter, D. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent Technologies.
  • Combustion Analysis Ten Examples. (n.d.).
  • Combustion Analysis for Elemental Determination. (n.d.). LECO Corporation.
  • Kovacs, R., et al. (2021). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review.
  • Analyzing Organic Samples Using ICP-MS: Methods and Challenges. (2025, September 19).
  • Introduction to Combustion Analysis. (2022, August 28). Chemistry LibreTexts.
  • Whitecotton, L., et al. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies Inc.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Hori, K., & Nakao, T. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Shimadzu Scientific Instruments.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2026, February 10). Spectroscopy Online.
  • Inductively coupled plasma mass spectrometry - Wikipedia. (n.d.).
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. (n.d.). SGS.
  • What is ICP-MS? Principles & Technique. (n.d.). Agilent.
  • Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • Chapter 6 Elemental Analysis and Biological Characterization. (n.g.).
  • Analysis of Elemental Impurities (On-Demand). (n.d.). USP.
  • Elemental Analysis CHNS (O) - Testing Methods. (2025, June 12). Auriga Research.
  • Determination and Confirmation of Sulfonamides. (2009, September 25). FSIS.USDA.gov.
  • NIST Standard Reference Materials C
  • Measurements and Standards for Contaminants in Environmental Samples. (n.d.). NIST.
  • Elemental Inorganic Standards. (n.d.). Agilent.
  • On-line analysis of sulfonamides in pharmaceutical wastewater based on magnetic molecularly imprinted polymer extraction and near infrared spectroscopy. (n.d.). Analytical Methods (RSC Publishing).
  • Standard reference materials for the determination of trace organic constituents in environmental samples. (2025, April 1). NIST.
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2021, September 30). MDPI.
  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • Inorganic Standards. (n.d.). AccuStandard.
  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024, July 18). PMC.
  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017, September 5). MedCrave Group.
  • Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. (n.d.). Semantic Scholar.
  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (2023, February 15). Journal of Medicinal and Chemical Sciences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.